molecular formula C8H6ClF3O B1304640 4-(Trifluoromethoxy)benzyl Chloride CAS No. 65796-00-1

4-(Trifluoromethoxy)benzyl Chloride

Cat. No. B1304640
CAS RN: 65796-00-1
M. Wt: 210.58 g/mol
InChI Key: LBMKFQMJURUPKC-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzyl Chloride is an organic building block . It is a clear, colorless liquid .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethoxy)benzyl Chloride is C8H6ClF3O . The average mass is 224.564 Da and the monoisotopic mass is 223.985199 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethoxy)benzyl Chloride include a density of 1.3±0.1 g/cm3 , a boiling point of 189.8±35.0 °C at 760 mmHg , and a flash point of 68.6±25.9 °C . It is a clear, colorless liquid .

Scientific Research Applications

Synthesis of Bioreductive Drug

Scientific Field

Pharmaceutical Chemistry

Summary of Application

The compound 4-(Trifluoromethoxy)benzyl bromide, which is structurally similar to 4-(Trifluoromethoxy)benzyl Chloride, has been used in the synthesis of a bioreductive drug, (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) .

Methods of Application

The exact methods of synthesis are not provided in the source, but it likely involves a reaction between 4-(Trifluoromethoxy)benzyl bromide and other reagents under specific conditions to form the desired product.

Results or Outcomes

The outcome of this synthesis is the production of the bioreductive drug PA-824 . The specific results, including any quantitative data or statistical analyses, are not provided in the source.

Use in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

4-(Trifluoromethyl)benzoyl chloride, another compound similar to 4-(Trifluoromethoxy)benzyl Chloride, is used as an important raw material and intermediate in organic synthesis .

Methods of Application

The specific methods of application are not provided in the source, but it likely involves using 4-(Trifluoromethyl)benzoyl chloride in various organic reactions to synthesize other compounds.

Results or Outcomes

The use of 4-(Trifluoromethoxy)benzyl Chloride in organic synthesis contributes to the production of various pharmaceuticals, agrochemicals, and dyestuffs . The specific results, including any quantitative data or statistical analyses, are not provided in the source.

Polymerization

Scientific Field

Polymer Chemistry

Summary of Application

The compound 4-(Trifluoromethoxy)benzyl bromide, which is structurally similar to 4-(Trifluoromethoxy)benzyl Chloride, has been used in the polymerization process .

Methods of Application

The exact methods of polymerization are not provided in the source, but it likely involves a Friedel-Crafts polymerization using aluminum chloride as a catalyst .

Results or Outcomes

The outcome of this polymerization process is the production of a specific type of polymer . The specific results, including any quantitative data or statistical analyses, are not provided in the source.

Fluorination Reagents

Summary of Application

4-(Trifluoromethoxy)benzyl Chloride is used as a fluorination reagent . Fluorination reagents are used to introduce fluorine atoms into a molecule, which can significantly alter the molecule’s properties.

Methods of Application

The specific methods of application are not provided in the source, but it likely involves using 4-(Trifluoromethoxy)benzyl Chloride in various organic reactions to introduce fluorine atoms into other compounds .

Results or Outcomes

The use of 4-(Trifluoromethoxy)benzyl Chloride as a fluorination reagent contributes to the synthesis of various fluorinated compounds . The specific results, including any quantitative data or statistical analyses, are not provided in the source.

Safety And Hazards

4-(Trifluoromethoxy)benzyl Chloride causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, not get in eyes, on skin, or on clothing, and use only under a chemical fume hood .

properties

IUPAC Name

1-(chloromethyl)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMKFQMJURUPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380439
Record name 4-(Trifluoromethoxy)benzyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzyl Chloride

CAS RN

65796-00-1
Record name 4-(Trifluoromethoxy)benzyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)benzyl Chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of trioxane (355 mg), zinc chloride (340 mg) and trifluoromethoxybenzene (600 mg) is heated at 73° C. while hydrogen chloride gas is bubbled through the reaction mixture. The reaction is cooled to room temperature and diluted with ether. The organic phase is washed with saturated sodium carbonate solution and water. Removal of the solvents gives the product as a colorless liquid (1.42 g).
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355 mg
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600 mg
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340 mg
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Synthesis routes and methods II

Procedure details

200 g of trifluoromethoxybenzene and 48 g of paraformaldehyde were dissolved in 500 ml of methanol, and dry hydrogen chloride gas was introduced at 60° C. for 7 hours. The waste gases were, via a reflux condenser, passed into aqueous ammonia. The reaction mixture was then poured onto 1,000 g of ice and extracted twice with in each case 300 ml of methyl tert-butyl ether. The combined extracts were washed with 100 ml of water and then with 100 ml of sodium bicarbonate solution and subsequently concentrated. The residue was distilled at 18 hPa in a spinning band column. This gave 158.8 g of 4-chloromethyl-1-trifluoromethoxybenzene as a colorless liquid (65% of theory) of b.p. 71-74° C.
Quantity
200 g
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48 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SH Kwak, JA Kang, M Kim, SD Lee, JH Park… - Bioorganic & Medicinal …, 2016 - Elsevier
The quinolinone skeleton has been utilized to develop various mechanism-based immune modulators. However, the effects of quinolinone derivatives on the release of T cell-…
Number of citations: 7 www.sciencedirect.com

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